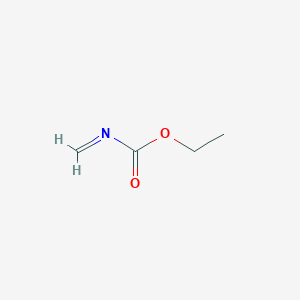

Carbamic acid, methylene-, ethyl ester

Description

Significance of Carbamic Acid Esters in Chemical Research

The importance of carbamic acid esters stems from their wide-ranging applications across multiple scientific disciplines. nih.govacs.org In medicinal chemistry, the carbamate (B1207046) group is a key structural motif found in many approved drugs and prodrugs. nih.govnih.gov Its inclusion in a molecule can enhance biological activity and improve pharmacokinetic properties. nih.gov The stability of the carbamate linkage makes it a valuable component in drug design, where it can serve as a stable surrogate for a peptide bond. nih.govacs.org

In the realm of organic synthesis, carbamic acid esters are indispensable as protecting groups for amines. nih.govacs.org Functional groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are routinely used to temporarily block the reactivity of amine groups during the synthesis of peptides and other complex molecules, preventing undesirable side reactions. wikipedia.orgmasterorganicchemistry.com

The applications extend into agrochemicals, where carbamate derivatives are widely used as pesticides, including insecticides, fungicides, and herbicides. nih.govnih.govtaylorandfrancis.com Furthermore, in materials science, the carbamate linkage is the fundamental repeating unit in polyurethanes, a major class of polymers with diverse applications. wikipedia.org They also serve as intermediates and starting materials in the chemical and paint industries. nih.govnih.gov

Overview of Carbamic Acid Ester Classification and Structural Features

Carbamic acid esters are formally derived from carbamic acid (NH₂COOH) and are characterized by the general formula R₂NC(O)OR', where the R groups can be hydrogen, alkyl, or aryl substituents. nih.govwikipedia.org This structure is often described as an "amide-ester" hybrid, which accounts for its notable chemical stability. nih.govnih.gov This stability arises from the delocalization of the non-bonded electrons on the nitrogen atom into the carboxyl moiety, creating resonance. nih.govacs.org

The carbamate group contains both a hydrogen bond donor (the N-H group, if present) and hydrogen bond acceptors (the carbonyl and ester oxygens), allowing for specific intermolecular interactions. nih.gov Classification of carbamic acid esters can be based on the degree of substitution on the nitrogen atom.

| Classification | General Structure | Description | Example |

| Primary Carbamate | R-NH-C(=O)OR' | The nitrogen atom is bonded to one organic substituent. | Methyl carbamate |

| Secondary Carbamate | R₂N-C(=O)OR' | The nitrogen atom is bonded to two organic substituents. | Ethyl N-methylcarbamate |

| Tertiary Carbamate | R₃N⁺-C(=O)OR' (as part of a larger structure) | The nitrogen is fully substituted; often seen in specific cyclic or complex structures. | (structure-specific) |

Structurally related compounds include thiocarbamates, where the carbonyl oxygen is replaced by sulfur, and dithiocarbamates, where both the carbonyl and ester oxygens are replaced by sulfur. nih.gov

Historical Development of Carbamic Acid Ester Studies in Academia

The study of carbamic acid esters has a rich history dating back to the 19th century. One of the earliest and most well-known examples is ethyl carbamate, also called urethane (B1682113), which was first described by Dumas. wikipedia.org A pivotal moment in understanding the biological relevance of this functional group came in 1864 with the isolation of physostigmine (B191203), a naturally occurring methyl carbamate ester from Calabar beans. nih.gov Initially used to treat glaucoma, the discovery of physostigmine spurred research into carbamates as potential drugs. nih.gov

A major breakthrough in synthetic chemistry occurred in the 1930s with the work of Leonidas Zervas and Max Bergmann. wikipedia.org They introduced the benzyloxycarbonyl (Cbz) group, a carbamate-based protecting group, which revolutionized the field of peptide synthesis. wikipedia.org This development, known as the Bergmann-Zervas synthesis, was an epoch-making event that established synthetic peptide chemistry as a distinct discipline. wikipedia.org

The mid-20th century saw a significant expansion in the application of carbamates, particularly in agriculture, with their widespread use as pesticides beginning in the 1950s. nih.gov The timeline below highlights some of these key developments.

| Era | Key Development | Significance |

| 19th Century | Discovery of "urethane" (ethyl carbamate) by Dumas. | Early synthesis and characterization of a simple carbamate ester. wikipedia.org |

| 1864 | Isolation of physostigmine. | First identification of a biologically active, naturally occurring carbamate ester, sparking medicinal interest. nih.gov |

| 1932 | Introduction of the Cbz protecting group (Bergmann-Zervas synthesis). | Revolutionized peptide synthesis, enabling the controlled formation of peptide bonds. wikipedia.org |

| 1950s | Widespread adoption of carbamates as agricultural pesticides. | Marked the beginning of large-scale industrial application in crop protection. nih.gov |

| Late 20th Century | Development of solid-phase peptide synthesis utilizing carbamate protecting groups (e.g., Boc, Fmoc). | Automated and streamlined the synthesis of long peptides and proteins for research and therapeutics. masterorganicchemistry.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-methylidenecarbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2/c1-3-7-4(6)5-2/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOGXYUCPGSDEAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481236 | |

| Record name | Carbamic acid, methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34627-38-8 | |

| Record name | Carbamic acid, methylene-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Carbamic Acid, Methylene , Ethyl Ester and Analogues

Strategies for the Formation of Ethyl Carbamate (B1207046) Linkages

The creation of the ethyl carbamate functional group is central to the synthesis of the target molecule and its analogues. Several fundamental strategies have been developed, utilizing common chemical precursors.

Reactions Involving Urea (B33335) and Ethanol (B145695) as Precursors

A primary and historically significant method for forming ethyl carbamate is the reaction between urea and ethanol. wikipedia.orgperennia.ca This reaction is a common pathway for the formation of ethyl carbamate in many fermented foods and alcoholic beverages. nih.govnih.gov The process involves the heating of urea and ethyl alcohol, which drives the condensation reaction to yield the desired carbamate ester. wikipedia.org

The reaction's pace is significantly influenced by temperature, with higher temperatures accelerating the formation of ethyl carbamate. wikipedia.org Research into optimizing this synthesis for industrial applications has led to the development of various catalyst systems. For instance, silica (B1680970) gel-supported catalysts have demonstrated high efficacy.

| Catalyst | Reported Yield | Reference |

|---|---|---|

| Cr₂O₃-NiO/SiO₂ | 97% | mdpi.com |

This method provides a direct route to the ethyl carbamate structure using readily available and economical starting materials.

Approaches from Isocyanates and Alcohols

A versatile and commercially important method for preparing carbamate compounds involves the reaction of an isocyanate with an alcohol. google.com This approach is widely used for the synthesis of a broad range of carbamate esters, including N-substituted derivatives. The reaction proceeds by the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group.

The synthesis can be performed under various conditions. For example, N-substituted ethyl carbamates can be prepared by reacting an isocyanate with a zinc-based reagent (Reformatzky reagent) in a tetrahydrofuran (B95107) solvent at 40-45°C for 8-12 hours, achieving high yields and purity. google.com The general reaction is often facilitated by catalysts to increase the reaction rate. google.com

| Isocyanate Type | Alcohol/Reagent | Key Condition | Product Type | Reference |

|---|---|---|---|---|

| Phenyl isocyanate, 4-chlorophenyl isocyanate, etc. | Ethyl zinc bromide acetate (B1210297) | 40-45°C, 8-12h | N-substituted ethyl carbamate | google.com |

| (Nitrophenyl)isocyanate | Methanol or Ethanol | Alkaline conditions | (Nitrophenyl)carbamic acid esters | researchgate.net |

| Generic isocyanate | Tertiary alcohol | Acid catalysis | Carbamic acid tertiary alkyl ester | google.com |

This method is particularly valuable for creating analogues with various substituents on the nitrogen atom, by simply starting with the corresponding substituted isocyanate.

Synthesis via Carbamic Acid Esters and Carbonyl Compounds

Carbamate esters can also be synthesized or modified through a process known as transcarbamoylation. This involves the transfer of a carbamoyl (B1232498) group from one molecule to another. Methyl carbamate, for instance, can serve as an economical carbamoyl donor in tin-catalyzed transcarbamoylation reactions, allowing for the synthesis of different carbamate esters. organic-chemistry.org

Another approach involves generating an isocyanate intermediate in situ, which is then trapped by an alcohol. A carbamic acid intermediate, formed from an arylamine and carbon dioxide in the presence of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can be dehydrated to produce an isocyanate. This reactive intermediate is then immediately exposed to an alcohol to form the desired carbamate. organic-chemistry.org

Catalytic Synthesis of Carbamic Acid Esters

The use of catalysts is crucial in modern synthetic chemistry for enhancing reaction rates, yields, and selectivity in the formation of carbamic acid esters. Various catalytic systems, particularly those based on transition metals, have been developed.

Transition Metal Catalysis in Carbamic Acid Ester Formation

Transition metals play a significant role in catalyzing the formation of carbamates through various reaction pathways. Carbamoyl chlorides, for example, can undergo a diverse range of transition metal-catalyzed transformations, including cross-coupling and annulation reactions, to produce complex amide-functionalized molecules. rsc.org Furthermore, transition metal-promoted conversion of carbon dioxide (CO₂) under mild conditions represents an important avenue for carbamate synthesis. acs.org Zinc compounds, in the presence of an alkoxysilane, have been shown to effectively catalyze the reaction of an amine, carbon dioxide, and the alkoxysilane to produce carbamic acid esters with high yield and selectivity. epo.org

| Catalyst | Reaction Time | Yield of Main Product | Reference |

|---|---|---|---|

| Zinc Acetate | 24 hours | 98% | epo.org |

| Zinc Chloride | 24 hours | 98% | epo.org |

| Zinc Bromide | 24 hours | 96% | epo.org |

Palladium catalysts are particularly effective in specific types of reactions that form carbamic acid ester derivatives. One notable method is the palladium-catalyzed carbonylation of carbamic ester compounds. google.comgoogle.com In this process, a halogenated carbamic ester derivative reacts with carbon monoxide and water in the presence of a palladium catalyst. google.com

This reaction is surprising and advantageous as it allows for the carbonylation of aromatic halogen compounds that contain a free NH group within the carbamic ester side chain, which is typically challenging. google.com The catalysts are often palladium complexes with phosphine (B1218219) ligands, such as X₂Pd(PPh₃)₂, where X is a halogen. google.com These catalysts can be added directly to the reaction or generated in situ. google.com The process provides a direct and efficient route to complex carbamic acid ester derivatives that would be difficult to synthesize using other methods. google.comgoogle.com

Copper-Catalyzed Carbonylation and Coupling Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the formation of C-N bonds, offering efficient and selective pathways to carbamates. Recent advancements have demonstrated the utility of copper catalysts in reactions involving ethynyl (B1212043) methylene (B1212753) cyclic carbamates, which serve as precursors to "Carbamic acid, methylene-, ethyl ester" analogues. These reactions often proceed under mild conditions with broad functional group tolerance. organic-chemistry.orgchemrxiv.orgchemrxiv.orgresearchgate.net

One notable application involves the copper(II)-catalyzed reaction of ethynyl methylene cyclic carbamates (EMCCs) with commercially available amines to produce polysubstituted pyrroles. organic-chemistry.org In this process, the EMCC acts as a key building block. Optimization of the reaction conditions identified that the use of copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) with a specific ligand in dichloromethane (B109758) (DCM) as a solvent and triethylamine (B128534) (Et₃N) as a base provided the highest yields. organic-chemistry.org This methodology highlights the versatility of copper catalysis in constructing complex heterocyclic structures from carbamate precursors.

Furthermore, Cu(I)-catalyzed reactions of EMCCs have been developed for the synthesis of spirocyclic compounds. chemrxiv.orgchemrxiv.orgresearchgate.net These transformations underscore the ability of copper catalysts to facilitate intricate cyclization reactions, expanding the synthetic utility of methylene carbamate derivatives.

Table 1: Copper-Catalyzed Synthesis of Polysubstituted Pyrroles from Ethynyl Methylene Cyclic Carbamates and Amines organic-chemistry.org

| Entry | Amine | Product | Yield (%) |

| 1 | Aniline | 2-phenyl-1H-pyrrole-3-carboxylate | 88 |

| 2 | 4-Methylaniline | 2-(p-tolyl)-1H-pyrrole-3-carboxylate | 85 |

| 3 | 4-Methoxyaniline | 2-(4-methoxyphenyl)-1H-pyrrole-3-carboxylate | 82 |

| 4 | 4-Chloroaniline | 2-(4-chlorophenyl)-1H-pyrrole-3-carboxylate | 75 |

| 5 | Benzylamine | 2-benzyl-1H-pyrrole-3-carboxylate | 92 |

Main Group Metal and Ionic Liquid Catalysis

The use of main group metals and ionic liquids as catalysts offers sustainable and efficient alternatives for the synthesis of carbamic acid esters. These methods often utilize readily available and less toxic reagents, contributing to the development of greener chemical processes.

Zinc Compound-Catalyzed Synthesis of Carbamic Acid Esters

Zinc compounds have proven to be effective catalysts for the synthesis of carbamates, including N-substituted ethyl carbamates. A notable method involves the reaction of isocyanates with a Reformatsky reagent (ethyl bromoacetate (B1195939) and zinc dust), which provides high yields of the desired carbamate products. google.com This approach is characterized by its simple process, mild reaction conditions, and high purity of the final product. google.com

For instance, the reaction of various aryl isocyanates with ethyl zinc bromide acetate in tetrahydrofuran at 40-45°C for 8-12 hours affords the corresponding N-substituted ethyl carbamates in yields exceeding 70%. google.com

Table 2: Zinc-Catalyzed Synthesis of N-Aryl Ethyl Carbamates from Isocyanates google.com

| Entry | Isocyanate | Product | Yield (%) |

| 1 | Phenyl isocyanate | Ethyl phenylcarbamate | 75 |

| 2 | 4-Chlorophenyl isocyanate | Ethyl (4-chlorophenyl)carbamate | 70 |

| 3 | 4-Methylphenyl isocyanate | Ethyl (4-methylphenyl)carbamate | 76 |

| 4 | 4-Methoxyphenyl isocyanate | Ethyl (4-methoxyphenyl)carbamate | Not specified |

| 5 | 3-Nitrophenyl isocyanate | Ethyl (3-nitrophenyl)carbamate | Not specified |

Application of Ionic Liquids in Carbamic Acid Ester Production

Ionic liquids (ILs) have garnered significant attention as both solvents and catalysts in a variety of chemical transformations, including the synthesis of carbamates. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive for developing sustainable synthetic routes.

In the context of carbamate synthesis, ILs have been effectively employed in the carbonylation of amines using dimethyl carbonate as a carbonylating agent. sci-hub.se Imidazolium-based ionic liquids, in particular, have shown high selectivity and good to excellent yields in these reactions. sci-hub.se The catalytic activity is attributed to the acidic proton of the imidazolium (B1220033) cation, which activates the dimethyl carbonate, facilitating the nucleophilic attack by the amine. sci-hub.se

Furthermore, task-specific protic ionic liquids, such as [DBUH][OAc], have been utilized as catalysts for the direct synthesis of carbamates from amines, carbon dioxide, and a silicate (B1173343) ester. researchgate.netsemanticscholar.org This method allows for the activation of both aliphatic and aromatic amines under a CO₂ atmosphere, leading to high isolated yields of the corresponding carbamates. researchgate.net

Table 3: Ionic Liquid-Catalyzed Synthesis of Carbamates from Amines and Dimethyl Carbonate sci-hub.se

| Entry | Amine | Ionic Liquid Catalyst | Yield (%) |

| 1 | Aniline | [BMIm][PF₆] | 85 |

| 2 | Benzylamine | [BMIm][PF₆] | 92 |

| 3 | Cyclohexylamine | [BMIm][Cl] | 90 |

| 4 | n-Octylamine | [BMIm]₂[NO₃]₂ | 95 |

Alkali Metal Compound Catalysis in Carbamic Acid Ester Synthesis

Alkali metal compounds, particularly cesium carbonate (Cs₂CO₃), have been identified as effective basic catalysts for the synthesis of carbamates from amines, alcohols, and carbon dioxide. This approach offers a halogen-free route to carbamates using readily available and inexpensive starting materials. The reactions can be carried out under relatively mild conditions and, notably, in the absence of dehydrating agents.

The catalytic activity of alkali carbonates is crucial for achieving high conversions of the amine. Among the alkali carbonates, cesium carbonate has demonstrated the highest activity. The reaction conditions, such as temperature, catalyst amount, and the ratio of amine to alcohol, have been optimized to achieve good yields of the desired carbamate products.

Table 4: Alkali Metal-Catalyzed Synthesis of Carbamates from Amines, Alcohols, and CO₂

| Entry | Amine | Alcohol | Catalyst | Amine Conversion (%) | Carbamate Yield (%) |

| 1 | n-Octylamine | n-Propanol | Cs₂CO₃ | 85 | 70 |

| 2 | n-Butylamine | Methanol | Cs₂CO₃ | 45 | 30 |

| 3 | Cyclohexylamine | n-Propanol | Cs₂CO₃ | 78 | 65 |

| 4 | 2-Heptylamine | n-Propanol | Cs₂CO₃ | 70 | 60 |

Direct Carbon Dioxide Fixation Routes to Carbamates

The direct utilization of carbon dioxide (CO₂) as a C1 building block for the synthesis of valuable chemicals is a cornerstone of green chemistry. In recent years, significant progress has been made in the direct synthesis of carbamates from CO₂, amines, and various alkylating agents or alcohols. researchgate.netnih.govacs.org

A continuous flow methodology has been developed for the synthesis of carbamates from amines, alkyl halides, and CO₂ in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). nih.govacs.org This process offers a rapid and safe alternative to traditional batch methods, providing the desired carbamates in good to excellent yields within a short reaction time. nih.govacs.org The reaction proceeds through the formation of a carbamate anion, which is stabilized by the strong organic base and subsequently reacts with the alkyl halide. acs.org

Furthermore, the direct synthesis of carbamates from amines and CO₂ can be achieved using titanium alkoxides as both catalyst and reactant. This method allows for the formation of n-butyl N-phenylcarbamate in nearly quantitative yield from aniline and titanium n-butoxide under a CO₂ atmosphere. researchgate.net

Synthesis of N-Substituted Ethyl Carbamates

The synthesis of N-substituted ethyl carbamates is of particular interest due to their widespread applications. Several effective methods have been developed, utilizing various starting materials and catalytic systems.

One prominent route involves the reaction of amines with urea and an alcohol over a solid catalyst. For instance, a TiO₂-Cr₂O₃/SiO₂ catalyst has been shown to be highly effective for the synthesis of a variety of N-substituted carbamates, achieving yields of 95-98%. rsc.orgrsc.orgresearchgate.net This method is environmentally benign and allows for the reuse of the catalyst without significant loss of activity. rsc.orgrsc.orgresearchgate.net

Another common approach is the reaction of amines with ethyl chloroformate in the presence of a base. This method is a classical and straightforward way to produce N-substituted ethyl carbamates. For example, ethyl N-methylcarbamate can be synthesized in high yield by reacting an aqueous solution of methylamine (B109427) with ethyl chloroformate. orgsyn.org

The reaction of isocyanates with ethanol also provides a direct route to N-substituted ethyl carbamates. This reaction is often catalyzed and is a commercially important method for the production of these compounds.

Table 5: Synthesis of N-Substituted Carbamates from Amines, Urea, and Alcohols rsc.org

| Entry | Amine | Alcohol | Catalyst | Yield (%) |

| 1 | Butylamine | Ethanol | TiO₂-Cr₂O₃/SiO₂ | 98 |

| 2 | Cyclohexylamine | Ethanol | TiO₂-Cr₂O₃/SiO₂ | 95 |

| 3 | Aniline | Ethanol | TiO₂-Cr₂O₃/SiO₂ | 70 |

| 4 | 4,4'-Diaminodicyclohexyl methane | Ethanol | TiO₂-Cr₂O₃/SiO₂ | 96 |

Preparation from Nitrophenyl Isocyanates via Catalytic Hydrogenation

The synthesis of carbamic acid esters from nitrophenyl isocyanates represents a significant pathway, often involving a multi-step process that leverages the reactivity of both the isocyanate and nitro functional groups. This methodology typically proceeds through the formation of a nitrophenyl carbamate intermediate, which is subsequently reduced to the corresponding aminophenyl carbamate.

A common precursor in this synthesis is p-nitrophenyl isocyanate, which can be prepared through the reaction of p-nitroaniline with phosgene (B1210022) in a solvent like ethyl acetate. orgsyn.org This isocyanate is highly reactive toward nucleophiles, such as alcohols. The first step in the sequence is the reaction of the nitrophenyl isocyanate with an alcohol, for instance, ethanol, to yield the corresponding ethyl N-(nitrophenyl)carbamate.

The critical step in this methodology is the catalytic hydrogenation of the nitro group. This reduction is typically carried out using a variety of catalysts and hydrogen sources. Common catalytic systems include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The hydrogenation effectively and selectively reduces the nitro group to a primary amine without cleaving the carbamate ester linkage. This transformation is a key example of reductive carbonylation processes investigated for producing carbamates from nitroaromatic compounds as an alternative to hazardous phosgene-based routes. researchgate.net

The general reaction scheme is as follows:

Carbamate Formation: O₂N-Ar-NCO + EtOH → O₂N-Ar-NH-C(O)OEt

Catalytic Hydrogenation: O₂N-Ar-NH-C(O)OEt + 3H₂ --(Catalyst)--> H₂N-Ar-NH-C(O)OEt + 2H₂O

This method provides a versatile route to amino-functionalized carbamates, which can serve as important building blocks for more complex molecules, including pharmaceuticals and polymers.

Table 1: Representative Catalytic Systems for Nitro Group Reduction

| Catalyst | Hydrogen Source | Solvent | Typical Temperature | Typical Pressure |

|---|---|---|---|---|

| 10% Pd/C | H₂ gas | Ethanol | Room Temperature | 1-4 atm |

| 5% Pt/C | H₂ gas | Ethyl Acetate | Room Temperature | 1-4 atm |

| Raney Ni | H₂ gas | Methanol | 25-50 °C | 50-100 atm |

Routes from Carbamoyl Chlorides and Alcohols

The reaction of carbamoyl chlorides with alcohols is a direct and widely utilized method for the synthesis of carbamate esters, often referred to as urethanes. nih.gov This pathway involves the nucleophilic substitution of the chloride on the carbamoyl chloride by the oxygen atom of the alcohol. Carbamoyl chlorides are effective carbamoylating agents, and their reactivity makes them valuable intermediates in organic synthesis. nih.gov

The general reaction is: R¹R²N-C(O)Cl + R³OH → R¹R²N-C(O)OR³ + HCl

This reaction can be performed under various conditions, often in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. Common bases include tertiary amines like triethylamine or pyridine. Alternatively, Lewis acids can be employed to catalyze the reaction. A synthetic protocol using zinc chloride as a catalyst has been reported for the synthesis of carbamates from carbamoyl chlorides and a range of aromatic and aliphatic alcohols. researchgate.net This method has been successfully applied to the gram-scale synthesis of pharmaceutical compounds. researchgate.net Another established procedure involves the reaction of methylcarbamyl chloride with ethyl alcohol to produce ethyl N-methylcarbamate. orgsyn.org

The versatility of this method is a significant advantage, as a wide variety of carbamates can be synthesized by simply changing the substitution on the carbamoyl chloride (R¹ and R²) and the structure of the alcohol (R³). nih.gov

Table 2: Examples of Carbamate Synthesis from Carbamoyl Chlorides and Alcohols

| Carbamoyl Chloride | Alcohol | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| N-Ethyl,N-Methyl Carbamoyl Chloride | Phenol (B47542) | Zinc Chloride | Phenyl N-ethyl-N-methylcarbamate | researchgate.net |

| N-Ethyl,N-Methyl Carbamoyl Chloride | Benzyl alcohol | Zinc Chloride | Benzyl N-ethyl-N-methylcarbamate | researchgate.net |

| Methylcarbamyl chloride | Ethyl alcohol | Not specified | Ethyl N-methylcarbamate | orgsyn.org |

Enantioselective and Asymmetric Synthesis of Carbamic Acid Ester Derivatives

Enantioselective synthesis of carbamic acid esters is a critical area of research, particularly for the preparation of chiral molecules used in the pharmaceutical industry. Cyclic carbamates, in particular, are common structural motifs in therapeutic agents. nih.govacs.org Advanced methodologies have been developed to control the stereochemistry during the formation of the carbamate linkage, leading to high enantiomeric purity of the final product.

A notable approach involves the enantioselective synthesis of cyclic carbamates from unsaturated amines and carbon dioxide, facilitated by a bifunctional organocatalyst. nih.govnih.gov This method captures CO₂, a renewable C1 source, to form a carbamic acid intermediate in situ. nih.gov The chiral catalyst then directs the subsequent intramolecular cyclization to form a carbon-oxygen bond, thereby establishing a chiral center with high enantioselectivity. nih.govacs.org

The catalyst is designed to stabilize the carbamic acid intermediate while activating it for the enantioselective bond formation. nih.gov This strategy has been successfully applied to the synthesis of six-membered cyclic carbamates, which are valuable as constrained 1,3-amino alcohol precursors. epa.gov Spectroscopic studies have provided insight into the reaction mechanism, highlighting the importance of the catalyst in competing with the substrate amine to prevent the formation of an inert carbamic acid salt, which would lead to a racemic product. nih.gov

This catalytic, CO₂-capture approach represents a significant advancement in green chemistry and asymmetric synthesis, avoiding the use of toxic reagents like phosgene that are traditionally used for carbamate synthesis. nih.govacs.org

Table 3: Key Features of an Enantioselective Cyclic Carbamate Synthesis

| Feature | Description | Reference |

|---|---|---|

| Reactants | Unsaturated basic amine, Carbon Dioxide (CO₂) | nih.govacs.org |

| Catalyst | Chiral bifunctional organocatalyst (e.g., quinoline-derived bis(amidine)-triflimidic acid complex) | nih.gov |

| Intermediate | Carbamic acid, stabilized by the catalyst | nih.gov |

| Key Transformation | Enantioselective intramolecular carbon-oxygen bond formation | nih.gov |

| Product Class | Enantioenriched six-membered cyclic carbamates | epa.gov |

| Significance | Provides access to chiral 1,3-amino alcohols from a renewable C1 source | acs.org |

Polymer Science and Material Applications of Carbamic Acid Esters

Role of Carbamic Acid Esters in Polyurethane Chemistry

Carbamate (B1207046) esters, also known as urethanes, are fundamental to polyurethane chemistry as the carbamate linkage [-NH-C(O)-O-] forms the repeating unit in the polyurethane backbone. Methylene (B1212753) diurethane serves a dual purpose in this field: it can be used directly in polymer formulations as a crosslinking agent and, more significantly, as a precursor in the non-phosgene route for producing diisocyanates.

Carbamic Acid Esters as Intermediates for Isocyanate Production

The thermal decomposition, or thermolysis, of carbamate esters to yield isocyanates and alcohols is a critical technology for phosgene-free isocyanate production. This method is particularly relevant for aromatic isocyanates like Methylene Diphenyl Diisocyanate (MDI), a key component in manufacturing polyurethanes. The process involves heating a dicarbamate, such as a derivative of methylenebis(phenyl carbamate), to induce its cleavage into the corresponding diisocyanate and alcohol.

The thermal decomposition of methylene-4,4'-di(ethylphenylcarbamate), a compound structurally related to N,N'-Methylenebis(ethyl carbamate), has been studied in detail to produce Methylene-4,4'-di(phenylisocyanate) (MDI). The reaction is efficient provided that the ethanol (B145695) byproduct is continuously removed from the reaction mixture to shift the equilibrium towards the products.

Research findings indicate that under specific conditions, this decomposition can achieve high selectivity for MDI. However, side reactions can occur, leading to the formation of byproducts such as polycarbodiimides, amines, and urea (B33335) derivatives.

| Parameter | Value/Range |

|---|---|

| Temperature Range | 220-310 °C |

| Reaction Time | 80-110 min |

| Selectivity to MDI | 60-87 mol.% |

| Selectivity to Polycarbodiimides | 7-20 mol.% |

| Selectivity to Amines/Urea Derivatives | ~1-2 mol.% |

This process represents a promising, safer alternative to the conventional phosgene-based route for MDI production, which involves highly toxic materials.

Synthesis and Characterization of Methylene-Crosslinked Carbamic Acid Polyesters

Methylene diurethane is recognized as a crosslinking agent, capable of forming a three-dimensional network within a polymer matrix. Its bifunctional nature, with two reactive N-H groups, allows it to form covalent bonds between polymer chains, enhancing mechanical strength, thermal stability, and chemical resistance.

While specific literature detailing the synthesis of polyesters crosslinked with N,N'-Methylenebis(ethyl carbamate) is limited, the compound's structure is suitable for this purpose. In principle, the N-H groups of the carbamate can react with functional groups on polyester (B1180765) chains, such as carboxyl or hydroxyl end groups, at elevated temperatures. This reaction would form stable amide or new urethane (B1682113) linkages, resulting in a crosslinked thermoset material. The extent of crosslinking and the final properties of the polyester network could be controlled by the concentration of the crosslinking agent and the reaction conditions. The development of such crosslinked polyesters could yield materials with tailored properties for various applications.

Other Polymeric Derivatives of Carbamic Acid Esters

The utility of methylene-bridged crosslinkers is well-established in polymer chemistry. A prominent analogue, N,N'-Methylenebisacrylamide, is widely used to polymerize with acrylamide, creating the crosslinked polyacrylamide gel matrix essential for electrophoresis. This compound creates a robust network rather than linear polymer chains, which imparts firmness and mechanical stability to the gel.

By analogy, N,N'-Methylenebis(ethyl carbamate) can be considered for crosslinking other polymer systems. Its reactive N-H sites could react with formaldehyde (B43269) or formaldehyde-based resins (e.g., urea-formaldehyde or melamine-formaldehyde), integrating into the structure of amino resins. Carbamate derivatives have historically served as intermediates in the preparation of such resins for various applications. The incorporation of methylene diurethane could enhance the flexibility and impact resistance of these otherwise rigid thermoset polymers.

Carbamic Acid Esters in Textile and Coating Applications

Carbamate esters and their derivatives have found significant use in the textile and coating industries, primarily as crosslinking agents and intermediates.

In the textile industry, carbamates are used to create durable-press finishes for fabrics, particularly those containing cellulose (B213188). For instance, methyl carbamate is a precursor for dimethylol methyl carbamate-based resins, which are applied to polyester-cotton blends to impart "wash-and-wear" properties, good crease retention, and resistance to acid souring in commercial laundries. Given its bifunctional nature, N,N'-Methylenebis(ethyl carbamate) could serve as an effective crosslinking agent for cellulosic materials, reacting with hydroxyl groups on the cellulose chains to improve wrinkle resistance and dimensional stability. Furthermore, MDI, which can be synthesized from methylenebis(carbamates), is used to formulate crosslinking agents that improve the flexibility of textile fabrics.

In the coatings sector, the primary relevance of N,N'-Methylenebis(ethyl carbamate) is as a potential precursor to MDI. MDI is a cornerstone of the polyurethane industry and is used to produce high-performance polyurethane coatings. These coatings are valued for their durability, toughness, chemical resistance, and versatility, finding use in automotive finishes, industrial maintenance, and architectural applications. The non-phosgene synthesis of MDI from carbamate precursors contributes to a greener and safer production chain for these essential coating components.

Advanced Research on Derivatives and Analogues of Carbamic Acid, Methylene , Ethyl Ester

Structure-Activity Relationship Studies for Substituted Ethyl Carbamates

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For substituted ethyl carbamates, these studies have elucidated the critical roles of substituents on both the nitrogen and oxygen termini of the carbamate (B1207046) moiety in modulating their therapeutic effects. acs.orgnih.gov

The nature of the alkyl substituents on the carbamate nitrogen atom significantly impacts the compound's potency, selectivity, and metabolic stability. nih.govnih.gov Research has shown that both the size and lipophilicity of these groups are key determinants of biological activity.

In the development of fatty acid amide hydrolase (FAAH) inhibitors, a class of compounds with potential for treating anxiety and pain, initial SAR investigations highlighted the importance of a lipophilic N-alkyl substituent for optimal potency. nih.gov For instance, substituting the nitrogen with groups like n-butyl or cyclohexyl was found to be a requirement for potent FAAH inhibition. nih.gov

The degree of substitution on the nitrogen also affects the metabolic stability of the carbamate. The hydrolytic stability of carbamates is crucial for their function, whether as a stable drug or a cleavable prodrug. acs.orgnih.gov A general order of metabolic resistance has been proposed, indicating that N-monosubstituted and N,N-disubstituted carbamates have different stability profiles. For example, aryl-OCO-NH-alkyl carbamates are significantly more resistant to metabolic hydrolysis than many other forms, while alkyl-OCO-NH-alkyl and alkyl-OCO-N(alkyl)₂ carbamates show comparable and moderate resistance. nih.gov

Furthermore, computational and kinetic studies on N-dialkyl O-arylcarbamates as butyrylcholinesterase (BChE) inhibitors have revealed that steric effects are a key factor in determining the covalent binding behavior and duration of action. chemrxiv.org Bulky N,N-dialkyl groups can create steric hindrance that prevents the carbamate from reaching and carbamoylating the catalytic serine residue in the enzyme's active site. chemrxiv.org

| Substituent Type | Target/Application | Key SAR Finding | Reference |

|---|---|---|---|

| Lipophilic N-Alkyl (e.g., n-butyl, cyclohexyl) | FAAH Inhibition | Optimal for high potency. | nih.gov |

| N-Alkyl vs. N,N-Dialkyl | Metabolic Stability | Aryl-OCO-NH-alkyl carbamates show high metabolic resistance; alkyl-OCO-N(alkyl)₂ carbamates have moderate resistance. | nih.gov |

| Bulky N,N-Dialkyl | BChE Inhibition | Steric hindrance can prevent covalent binding to the enzyme's active site. | chemrxiv.org |

Beyond simple alkyl groups, the introduction of more complex and varied substituents on either the nitrogen or the oxygen of the carbamic acid ester has opened up new avenues for modulating biological activity. These complex moieties can influence everything from target specificity to pharmacokinetic properties. acs.orgmdpi.com

For FAAH inhibitors, the shape and size of the O-aryl moiety are highly correlated with inhibitory potency. nih.gov A three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis revealed that a "bent" shape for the O-aryl substituent, which mimics the folded conformation of endogenous fatty acids, is optimal for fitting into the enzyme's active site. nih.gov Specifically, steric bulk at the meta position of an O-phenyl ring improves potency, whereas there is low steric tolerance at the para position. nih.gov

In the pursuit of novel anticancer agents, researchers have synthesized quinazoline (B50416) derivatives bearing carbamic acid ester functionalities. researchgate.net The rationale is that replacing amine or urea (B33335) moieties with carbamic acid esters may improve physicochemical and pharmacological properties, leading to better affinity with the target binding site. researchgate.net Similarly, aryl carbamates containing an oxamate (B1226882) moiety have shown selective anti-proliferative activity against various cancer cell lines. mdpi.com

The versatility of the carbamate scaffold is also demonstrated in the development of silicon-based carbamate derivatives as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to Alzheimer's disease. nih.gov These complex structures have shown inhibitory activities comparable or even superior to marketed drugs. nih.gov The ability to substitute on both the O- and N-termini of a carbamate provides extensive opportunities for modulating biological properties and improving stability. acs.orgnih.gov

| Complex Moiety | Target/Application | Key SAR Finding | Reference |

|---|---|---|---|

| Bent O-Aryl Substituent | FAAH Inhibition | Optimal for fitting the enzyme active site; steric bulk at the meta-position enhances potency. | nih.gov |

| Quinazoline Ring | Anticancer Agents | May improve physicochemical properties and binding affinity compared to urea or amine analogues. | researchgate.net |

| Silicon-Containing Groups | AChE/BChE Inhibition | Can produce potent inhibitors with activity comparable to existing drugs. | nih.gov |

| Oxamate Moiety | Anticancer Agents | Confers selective anti-proliferative activity against cancer cells. | mdpi.com |

Carbamic Acid Esters in Prodrug Design and Delivery Systems

The carbamate linkage is a highly valuable tool in prodrug design, used to mask polar functional groups like hydroxyls and amines to overcome pharmaceutical hurdles. acs.orgnih.govresearchgate.net A prodrug is an inactive compound that is converted into an active drug within the body. nih.gov This strategy can improve poor oral absorption, enhance chemical stability, increase lipid solubility for better membrane permeation, and delay rapid metabolism. acs.orgnih.gov

Carbamates are frequently employed as prodrugs for alcohols, phenols, and amines to achieve systemic hydrolytic stability and protect the parent drug from first-pass metabolism. acs.orgnih.govnih.gov They are generally more stable enzymatically than esters but more susceptible to hydrolysis than amides. acs.orgnih.gov This intermediate stability is ideal for a prodrug, as it must be stable enough to reach its target but cleavable enough to release the active drug. The bioconversion of carbamate prodrugs is typically mediated by esterase enzymes. acs.orgnih.gov

Upon enzymatic hydrolysis, a carbamate prodrug releases the parent alcohol or phenol (B47542) drug along with carbamic acid. acs.orgnih.gov This carbamic acid intermediate is inherently unstable and spontaneously decomposes into the corresponding amine and carbon dioxide. acs.orgnih.govnih.gov The rate of hydrolysis is a critical factor and is strongly dependent on the degree of substitution on the nitrogen and the pKa of the leaving group (the parent drug). acs.orgnih.gov For example, carbamates of phenols are generally more chemically labile than those of alcohols because phenols are more acidic. acs.orgnih.gov N,N-disubstituted carbamates are typically more chemically stable towards hydrolysis than N-monosubstituted carbamates. nih.gov

Notable examples of carbamate prodrugs include bambuterol, a prodrug of the bronchodilator terbutaline, and capecitabine, which is converted in the body to the anticancer drug 5-fluorouracil. nih.govnih.gov

| Principle | Description | Reference |

|---|---|---|

| Improved Stability | Carbamates offer greater first-pass and systemic hydrolytic stability compared to esters. | acs.orgnih.gov |

| Enzymatic Cleavage | Bioconversion requires esterases to hydrolyze the carbamate bond and release the active drug. | acs.orgnih.gov |

| Release Mechanism | Hydrolysis yields the active drug (alcohol/phenol) and unstable carbamic acid, which decomposes to an amine and CO₂. | acs.orgnih.govnih.gov |

| Tunable Hydrolysis Rate | The rate of drug release can be controlled by modifying substituents on the nitrogen and the nature of the parent drug (alcohol vs. phenol). | acs.orgnih.gov |

Exploring the Chemical Space of Carbamic Acid Ester Derivatives for Novel Applications

The structural versatility of the carbamate moiety has led to its exploration in a vast chemical space, yielding derivatives with a wide range of applications far beyond a single therapeutic area. acs.orgnih.govresearchgate.net This scaffold is present in agricultural chemicals, industrial materials, and a growing number of approved therapeutic agents. nih.govnih.gov

In agriculture, carbamate derivatives have been widely used as pesticides, fungicides, and herbicides since the 1950s. nih.govnih.gov In the chemical industry, they serve as important starting materials and intermediates, notably in the production of polyurethane plastics. nih.govwikipedia.org In organic synthesis, the carbamate group is a common and effective protecting group for amines. acs.orgnih.gov

The true breadth of their utility is most evident in medicinal chemistry. The carbamate group is a key structural motif in many approved drugs for treating a variety of diseases, including cancer, epilepsy, and Alzheimer's disease. nih.govresearchgate.net The ability to readily modify the substituents at the amino and carboxyl termini allows for the fine-tuning of biological and pharmacokinetic properties. nih.gov

Recent research continues to uncover novel applications for carbamic acid ester derivatives:

Antiparasitic Agents: Certain carbamate derivatives have shown promising antiamoebic activity against Entamoeba histolytica. researchgate.net

Ixodicides: Ethyl-phenyl-carbamates have been developed as compounds that inhibit the egg-laying and hatching of tick larvae, offering a potential solution to resistance against conventional ixodicides. nih.govresearchgate.net

Plant Growth Regulators: Aryl carbamate and urea derivatives have been investigated as cytokinin analogs, demonstrating cytoprotective and anti-stress properties in crops. mdpi.com

Enzyme Inhibitors: Beyond cholinesterases, carbamates have been designed as potent and selective inhibitors for other enzymes, such as fatty acid amide hydrolase (FAAH), with therapeutic potential. nih.gov

The ongoing exploration of the chemical space of carbamate esters, driven by advances in synthesis and computational modeling, promises to deliver new molecules with tailored properties for a multitude of scientific and therapeutic challenges. acs.orgresearchgate.net

| Field of Application | Specific Use | Example/Target | Reference |

|---|---|---|---|

| Agriculture | Pesticides, Herbicides, Fungicides | Aldicarb, Carbofuran | nih.govwikipedia.org |

| Industry | Plastics Production | Polyurethanes | nih.govwikipedia.org |

| Organic Synthesis | Protecting Groups | Amine protection (e.g., Boc, Cbz) | acs.orgnih.gov |

| Medicine | Neurodegenerative Disease | Cholinesterase Inhibitors (e.g., Rivastigmine) | nih.govwikipedia.org |

| Oncology | Anticancer Prodrugs (e.g., Capecitabine) | nih.govnih.gov | |

| Parasitology | Antiamoebic Agents | Entamoeba histolytica | researchgate.net |

| Veterinary Science | Ixodicides | Rhipicephalus microplus | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.